molecular formula C23H27NO9 B12427476 Morphine-6|A-Glucuronide-13C3, 15N

Morphine-6|A-Glucuronide-13C3, 15N

Cat. No.: B12427476
M. Wt: 465.4 g/mol
InChI Key: GNJCUHZOSOYIEC-MIBRAXPWSA-N
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Description

Morphine-6|A-Glucuronide-13C3, 15N is a stable isotope-labeled compound derived from morphine. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of morphine and its metabolites. This compound is particularly valuable in the field of analytical chemistry, where it serves as an internal standard for mass spectrometry and other analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphine-6|A-Glucuronide-13C3, 15N involves the glucuronidation of morphine. This process is typically catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT2B7). The reaction conditions include the presence of glucuronic acid and appropriate cofactors to facilitate the conjugation reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to produce the enzyme UGT2B7 and the subsequent glucuronidation of morphine under controlled conditions. The final product is purified using chromatographic techniques to ensure high purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Morphine-6|A-Glucuronide-13C3, 15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the stability of the compound under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are analyzed to understand the compound’s behavior and stability under different chemical environments .

Mechanism of Action

Morphine-6|A-Glucuronide-13C3, 15N exerts its effects by acting on the mu opioid receptor, similar to morphine. It has a slightly higher affinity for the delta receptor and a lower affinity for the kappa receptor compared to morphine. The compound’s analgesic effects are mediated through the activation of these opioid receptors, leading to the inhibition of pain signals in the central nervous system .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H27NO9

Molecular Weight

465.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i6+1,7+1,11+1,24+1

InChI Key

GNJCUHZOSOYIEC-MIBRAXPWSA-N

Isomeric SMILES

C[15N]1[13CH2][13CH2][C@]23[C@@H]4[13C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

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